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molecular formula C7H8ClN B600100 2-Chlorocyclohex-1-ene-1-carbonitrile CAS No. 119205-37-7

2-Chlorocyclohex-1-ene-1-carbonitrile

Cat. No. B600100
M. Wt: 141.598
InChI Key: AFMPUGDGNQTHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143237B2

Procedure details

To an ice cold (0-5° C.) solution of dry dimethylformamide (6.67 mL, 86.5 mmol) was added phosphorous oxychloride (7.66 mL, 81.6 mmol) dropwise with stirring for 15 min. To this cold mixture, cyclohexanone (5 g, 51 mmol) was added dropwise maintaining the temperature of the reaction mixture below 40° C. for 1 h. Hydroxylamine hydrochloride (20 g, 288 mmol) was added portion wise for 20 min. The addition of hydroxylamine hydrochloride was maintained at such a rate that the temperature of the reaction mixture rise above 145-155° C. After completion of the addition, the reaction mixture was allowed to room temperature (rt) for 30 min, diluted with cold water (0.5 L) and stirred for 30 min. The precipitated solid was filtered, washed with cold water and dried to give the product as a brown color solid (2.8 g, 39%), mp 38-40° C. 1H NMR (400 MHz, CDCl3): δ 2.45-2.50 (2H, m, H-6), 2.33-2.37 (2H, m, H-3), 1.75-1.81 (2H, m, H-5), 1.66-1.72 (2H, m, H-4).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.67 mL
Type
reactant
Reaction Step One
Quantity
7.66 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 L
Type
solvent
Reaction Step Five
Name
Yield
39%

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:5])C=O.P(Cl)(Cl)(Cl)=O.[C:11]1(=O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[ClH:18].NO>O>[Cl:18][C:11]1[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=1[C:5]#[N:2] |f:3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.67 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
7.66 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
Cl.NO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Step Five
Name
Quantity
0.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature of the reaction mixture below 40° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at such a rate that the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
rise above 145-155° C
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
CUSTOM
Type
CUSTOM
Details
(rt)
CUSTOM
Type
CUSTOM
Details
for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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